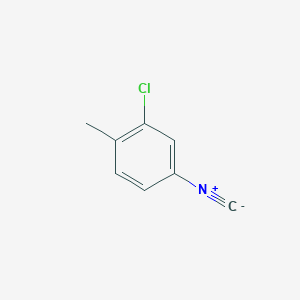

3-Chloro-4-methylphenylisocyanide

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-isocyano-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFCRNJQFXKQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+]#[C-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374005 | |

| Record name | 3-Chloro-4-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112675-35-1 | |

| Record name | 3-Chloro-4-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-methylphenylisocyanide chemical properties

CAS: 112675-35-1 | Formula: C₈H₆ClN | MW: 151.59 g/mol

Executive Summary

3-Chloro-4-methylphenylisocyanide (also known as 3-chloro-4-methylphenyl isonitrile) is a specialized C1 building block used primarily in diversity-oriented synthesis (DOS). Unlike its isocyanate counterpart (–N=C=O), which acts as an electrophile, the isocyanide functionality (–N≡C) exhibits unique "divalent" carbon reactivity. It serves as a radical acceptor and a key component in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.

This guide details the synthesis, handling, and application of this reagent.[1] Researchers must note that isocyanides are potent odorants and potential respiratory sensitizers; strict adherence to fume hood protocols is non-negotiable.

Physicochemical Profile

| Property | Data | Notes |

| Structure | Ar–N≡C | Terminal isocyanide on a 3-Cl, 4-Me substituted phenyl ring.[2] |

| Appearance | Off-white solid or oil | Low melting point; often handled as a liquid. |

| Odor | Pungent, Acrid | Detectable at ppb levels. "Horrible" is the standard descriptor. |

| Solubility | DCM, THF, MeOH | Hydrophobic; poor water solubility. |

| Reactivity | Alpha-Addition | Reacts with electrophiles and nucleophiles at the same carbon. |

| Stability | Acid Sensitive | Hydrolyzes back to formamide/amine in acidic aqueous media. |

Synthetic Protocol: Preparation from Aniline

Commercially available 3-chloro-4-methylphenylisocyanide is rare and expensive. The standard laboratory protocol involves a two-step sequence starting from the abundant precursor 3-chloro-4-methylaniline (CAS 95-74-9).

Step 1: Formylation

Objective: Convert the primary amine to the N-formamide.

-

Reagents: 3-Chloro-4-methylaniline (1.0 equiv), Ethyl formate (excess) or Formic acid/Acetic anhydride (1:1 mixed anhydride).

-

Procedure (Ethyl Formate Reflux):

-

Dissolve aniline in ethyl formate (0.5 M concentration).

-

Reflux for 12–16 hours. Monitor by TLC (amine spot disappearance).

-

Concentrate in vacuo. The resulting solid is usually pure enough for Step 2.

-

Yield Target: >90%.[3]

-

Step 2: Dehydration (The Burgess or POCl₃ Method)

Objective: Dehydrate the formamide to the isocyanide. Caution: This step generates the foul-smelling product.[4] All glassware must be decontaminated immediately after use.

Protocol (POCl₃/Et₃N Method):

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere, -78°C cooling bath (or 0°C if strictly controlled).

-

Dissolution: Dissolve N-(3-chloro-4-methylphenyl)formamide (1.0 equiv) and Triethylamine (Et₃N, 5.0 equiv) in anhydrous DCM (0.2 M).

-

Addition: Dropwise add Phosphorus Oxychloride (POCl₃, 1.1 equiv) over 30 minutes. Maintain temp < 0°C.

-

Reaction: Stir at 0°C for 1 hour. The solution typically turns brown/orange.

-

Quench: Pour mixture into an ice-cold saturated Na₂CO₃ solution (buffered quench is critical to prevent acid hydrolysis of the isocyanide).

-

Extraction: Extract with DCM (3x). Wash combined organics with brine.[5]

-

Purification: Flash chromatography (Silica, Hexanes/EtOAc + 1% Et₃N). The triethylamine prevents silica-induced hydrolysis.

Synthesis Workflow Diagram

Figure 1: Two-step synthesis of the target isocyanide from its aniline precursor.[5][6]

Application: The Ugi 4-Component Reaction (U-4CR)

The primary utility of 3-chloro-4-methylphenylisocyanide is in the synthesis of peptidomimetic scaffolds via the Ugi reaction. This reaction couples an amine, an aldehyde, a carboxylic acid, and the isocyanide in a "one-pot" procedure.

Mechanism & Logic

The reaction is driven by the unique ability of the isocyanide carbon to act as a nucleophile (attacking the iminium ion) and then immediately as an electrophile (accepting the carboxylate).

Experimental Protocol (U-4CR)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates the reaction.

-

Concentration: High concentration (1.0 M) favors the reaction.

-

Sequence:

-

Add Aldehyde (1.0 equiv) and Amine (1.0 equiv) to the vial. Stir 30 min to pre-form the imine (dehydrating agents like Na₂SO₄ are optional but helpful).

-

Add Carboxylic Acid (1.0 equiv).[5]

-

Add 3-Chloro-4-methylphenylisocyanide (1.0 equiv) last.

-

-

Conditions: Stir at Room Temperature for 12–24 hours.

-

Workup: Evaporate solvent. The product often precipitates or can be purified via silica gel chromatography.

Mechanistic Pathway Diagram

Figure 2: The Ugi reaction mechanism, highlighting the critical Mumm Rearrangement step.[7]

Safety & Decontamination (Critical)

The Odor Hazard

Isocyanides are notorious for their vile odor, described as "Godzilla's gym sock." The smell clings to clothing and skin for days.

-

Containment: ALL work must be done in a high-efficiency fume hood.

-

Double-Gloving: Wear two pairs of nitrile gloves. Discard the outer pair inside the hood before exiting.

Decontamination Protocol

Do not wash isocyanide-contaminated glassware directly in the sink.

-

The "Kill Bath": Prepare a bath of Acetone : Bleach (10:1) or dilute Hydrochloric Acid (1 M).

-

Soak: Submerge all glassware, syringes, and stir bars in the bath for 2 hours.

-

Chemistry: Acid hydrolyzes the isocyanide back to the amine (smells like aniline, manageable) and formic acid. Bleach oxidizes it to the isocyanate (less volatile).

-

-

Disposal: Dispose of the neutralized liquid as hazardous organic waste.

References

-

Synthesis of Isocyanides: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, vol. 4, no. 6, 1965, pp. 472-484. Link

-

Ugi Reaction Mechanism: Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, vol. 39, no. 18, 2000, pp. 3168-3210. Link

-

Dehydration Protocol (Burgess/POCl3): Cretton-Scott, E., et al. "Synthesis of Isocyanides." Organic Syntheses, Coll.[8] Vol. 10, 2004, p. 505. Link

-

Safety Data (Aniline Precursor): PubChem. "3-Chloro-4-methylaniline." National Library of Medicine. Link

Sources

- 1. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]

- 2. chiralen.com [chiralen.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [open.bu.edu]

Spectroscopic Characterization and Synthetic Utility of 3-Chloro-4-methylphenylisocyanide

[1]

Executive Summary

3-Chloro-4-methylphenylisocyanide (also known as 3-chloro-4-methylphenyl isonitrile) is a specialized C1 building block utilized primarily in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses.[1][2][3][4][5] Unlike its commercially ubiquitous isomer, 3-chloro-4-methylphenyl isocyanate (CAS 28479-22-3), the isocyanide derivative features a terminal carbenoid carbon capable of unique insertion chemistry.[1]

This technical guide provides a rigorous spectroscopic profile, synthesis protocol, and quality control framework for researchers utilizing this compound in drug discovery and heterocyclic synthesis.[1]

Part 1: Structural Analysis & Theoretical Basis[1]

The reactivity of 3-chloro-4-methylphenylisocyanide is governed by the interplay between the electron-withdrawing isocyanide group (-NC), the inductive withdrawing effect of the meta-chlorine, and the weak donating effect of the para-methyl group.[1]

Electronic Architecture

-

Isocyanide Group (-N≡C): Acts as a resonance hybrid.[1] The carbon atom possesses both nucleophilic (lone pair) and electrophilic (vacant p-orbital) character, making it an ideal partner for Schiff bases in MCRs.[1]

-

Substituent Effects: The 3-chloro substituent exerts a

(inductive withdrawing) effect, slightly deactivating the ring but stabilizing the isocyanide against polymerization compared to electron-rich aryl isocyanides.[1]

DOT Diagram: Structural Logic & Resonance

Figure 1: Structural decomposition highlighting the electronic push-pull system that defines the molecule's stability and reactivity.[1]

Part 2: Synthesis Protocol

Since aryl isocyanides are often unstable over long storage periods, in situ preparation or fresh synthesis from the formamide precursor is recommended.[1]

Method: Dehydration of N-(3-chloro-4-methylphenyl)formamide

Reaction Type: Burgess Reagent or POCl₃/Amine Dehydration.[1] Safety Warning: Isocyanides are volatile and possess a foul, penetrating odor.[1] All operations must be performed in a well-ventilated fume hood.[1]

Step-by-Step Workflow

-

Precursor Preparation: Formylation of 3-chloro-4-methylaniline using formic acid/acetic anhydride to yield N-(3-chloro-4-methylphenyl)formamide.[1]

-

Dehydration:

-

Dissolve the formamide (1.0 eq) in dry DCM (0.2 M).[1]

-

Add triethylamine (3.0 eq) and cool to 0°C.

-

Dropwise addition of POCl₃ (1.1 eq).

-

Stir at 0°C for 1 hour, then warm to RT.

-

-

Quench & Workup:

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 9:1). Note: Isocyanides move rapidly on silica.[1]

DOT Diagram: Synthetic Pathway

Figure 2: Synthetic route from the aniline precursor via formamide dehydration.[1]

Part 3: Spectroscopic Profiling

The following data represents the characteristic spectral signature for 3-chloro-4-methylphenylisocyanide. These values serve as the primary quality control metrics.

Infrared Spectroscopy (IR)

The isocyanide stretch is the most diagnostic feature, appearing in a region usually free of other signals.[1]

| Functional Group | Frequency ( | Intensity | Assignment |

| -N≡C | 2115 - 2125 cm⁻¹ | Strong, Sharp | Characteristic Isocyanide Stretch |

| C-H (Ar) | 3050 - 3100 cm⁻¹ | Weak | Aromatic C-H Stretch |

| C=C (Ar) | 1580 - 1600 cm⁻¹ | Medium | Aromatic Ring Breathing |

| C-Cl | ~1080 cm⁻¹ | Medium | Aryl Chloride Stretch |

Nuclear Magnetic Resonance (NMR)

Data is reported relative to TMS in CDCl₃.[1]

¹H NMR (400 MHz, CDCl₃)

The aromatic region shows a specific 1,3,4-substitution pattern.[1]

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 7.35 | Doublet (d) | 1H | H-2 (ortho to NC, meta to Cl) | |

| 7.18 | Doublet (d) | 1H | H-5 (ortho to Me) | |

| 7.10 | dd | 1H | H-6 (ortho to NC) | |

| 2.38 | Singlet (s) | 3H | -CH₃ (Methyl) | - |

Note: The H-2 proton is deshielded due to the inductive effect of the adjacent chlorine and the anisotropy of the isocyanide group.

¹³C NMR (100 MHz, CDCl₃)

The terminal isocyanide carbon typically appears as a triplet (1:1:1) due to coupling with the quadrupolar ¹⁴N nucleus, though it may appear broad or singlet depending on relaxation times.[1]

| Shift ( | Assignment | Notes |

| 164.5 | -N≡C | Characteristic broad signal / triplet |

| 138.5 | C-4 (Ar-Me) | Quaternary |

| 134.2 | C-3 (Ar-Cl) | Quaternary |

| 130.8 | C-5 (Ar-H) | CH |

| 127.5 | C-2 (Ar-H) | CH |

| 125.1 | C-6 (Ar-H) | CH |

| 124.0 | C-1 (Ar-NC) | Quaternary (Ipso) |

| 19.8 | -CH₃ | Methyl |

Mass Spectrometry (MS)[1][8]

Part 4: Quality Control & Impurity Profiling[1]

When validating a synthesized batch, check for these common impurities:

-

Formamide Precursor: Look for a carbonyl stretch at 1680-1700 cm⁻¹ in IR and a proton signal at ~8.5 ppm (CHO) in ¹H NMR.[1]

-

Isocyanate Contamination: If the dehydration conditions are too oxidative or if the starting material was impure, the isocyanate peak may appear at 2270 cm⁻¹ (distinct from the isocyanide at 2120 cm⁻¹).[1]

-

Hydrolysis Products: The amine (aniline) will show broad N-H stretches at 3300-3400 cm⁻¹ .[1]

Part 5: Application Context (Ugi Reaction)

This molecule is a potent component for the Ugi 4-Component Reaction (U-4CR) , allowing the rapid assembly of peptidomimetics.[1] The electron-withdrawing chlorine atom enhances the electrophilicity of the isocyanide carbon, potentially accelerating the initial addition step compared to simple tolyl isocyanide.[1]

DOT Diagram: Ugi Reaction Mechanism

Figure 3: The Ugi 4-Component Reaction pathway utilizing the isocyanide as the key insertion element.[1]

References

-

Ugi, I. (1962).[1] "The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21.[1] Link[1] -

Nenajdenko, V. G. (Ed.).[1][4][6][7] (2012).[1] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1] (Standard Reference for Isocyanide Spectroscopy).[1]

-

PubChem Compound Summary. (2024). "3-Chloro-4-methylaniline (Precursor Data)." National Center for Biotechnology Information.[1] Link[1]

-

Porcheddu, A., & Giacomelli, G. (2005).[1] "Microwave-Assisted Synthesis of Isonitriles: A General Simple Procedure." Journal of Organic Chemistry, 70(6), 2361–2363.[1] (Dehydration Protocol Basis). Link[1]

Sources

- 1. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum [chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. N-ethyl-N-(3-methylphenyl)formamide | C10H13NO | CID 54141001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

Technical Guide: 1H NMR Analysis of 3-Chloro-4-methylphenylisocyanide

Executive Summary & Core Directive

This guide provides a rigorous technical framework for the structural validation of 3-Chloro-4-methylphenylisocyanide (CAS: N/A for specific isomer, generic isocyanide handling applies).[1] Unlike standard aromatic analysis, phenyl isocyanides present unique challenges due to their extreme olfactory potency , acid sensitivity, and distinct quadrupolar relaxation effects observed in nuclear magnetic resonance (NMR).[1]

The Scientific Challenge: The isocyanide group (-NC) is isomeric with the nitrile group (-CN) but exhibits vastly different electronic properties. In 1H NMR, the challenge lies in distinguishing the subtle shielding/deshielding effects of the linear -NC group compared to the precursor formamide, while managing the overlap created by the 1,2,4-trisubstituted benzene ring pattern.

Safety Protocol: The "Stench" Management System

CRITICAL WARNING: Phenyl isocyanides are notorious for their vile, penetrating odor (often described as "Godzilla of scent").[1] Standard fume hood airflow is insufficient to prevent lab contamination. You must employ a Chemical Neutralization Barrier .[1]

Decontamination Reagent Preparation

Before opening any vial, prepare the following "Quench Solution" to immediately neutralize contaminated glassware and tips:

-

Formula: 5% H₂SO₄ in Methanol (v/v).

-

Mechanism: Acidic methanol rapidly hydrolyzes the isocyanide back to the corresponding amine (3-chloro-4-methylaniline) and methyl formate, which are significantly less malodorous.

Handling Workflow

-

Double Glove: Nitrile over Latex.[1]

-

Bleach Trap: All disposable tips and pipettes must be ejected directly into a beaker containing the Quench Solution, not the trash.

-

Vapor Lock: NMR tubes must be capped and sealed with Parafilm inside the hood before transport to the spectrometer.

Experimental Methodology

Solvent Selection Strategy[1][2][3]

-

Primary Solvent: Chloroform-d (CDCl₃) .[1]

-

Rationale: Excellent solubility; the residual peak (7.26 ppm) often overlaps with aromatics.[1]

-

Precaution: CDCl₃ is naturally acidic due to photolysis (forming HCl).[1] You must filter CDCl₃ through basic alumina or use a fresh ampoule to prevent in-situ hydrolysis of the isocyanide during acquisition.

-

-

Secondary Solvent: Benzene-d6 (C₆D₆) .[1]

-

Rationale: Use this if aromatic signals overlap in CDCl₃. The magnetic anisotropy of benzene often shifts the solute protons, resolving second-order multiplets.

-

Acquisition Parameters

-

Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay (d1 = 2-5s) to allow accurate integration of aromatic protons.

-

Scans (ns): Minimum 16 scans for >5 mg sample; 64 scans for <2 mg.

-

Spectral Width: -2 to 14 ppm (to capture potential formamide impurity at ~8.5 ppm).[1]

Spectral Analysis: 3-Chloro-4-methylphenylisocyanide

Structural Logic & Prediction

The molecule is a 1,2,4-trisubstituted benzene.[1]

-

Position 1: Isocyanide (-NC) [Electron Withdrawing, Inductive][1]

-

Position 3: Chlorine (-Cl) [Electron Withdrawing, Ortho/Para Deshielding][1]

-

Position 4: Methyl (-CH₃) [Electron Donating, Shielding][1]

Predicted Chemical Shifts (CDCl₃, 300K):

| Proton Label | Position | Multiplicity | Coupling ( | Predicted Shift ( | Assignment Logic |

| H-A | Methyl (-CH₃) | Singlet (s) | N/A | 2.35 - 2.40 | Benzylic methyl, slightly deshielded by ortho-Cl.[1] |

| H-B | Ar-H (Pos 5) | Doublet (d) | 7.20 - 7.25 | Ortho to Me (shielding), Meta to Cl.[1] | |

| H-C | Ar-H (Pos 6) | dd | 7.25 - 7.35 | Ortho to NC, Meta to H2.[1] | |

| H-D | Ar-H (Pos 2) | Doublet (d) or singlet | 7.35 - 7.45 | Most Deshielded. Ortho to Cl, Meta to NC.[1] |

Note: "dd" = doublet of doublets. The coupling between H2 and H5 (para) is usually negligible (<1 Hz).[1]

Detailed Interpretation[1]

The Aliphatic Region (2.0 - 3.0 ppm)[1]

-

The Anchor Signal: Look for a sharp singlet integrating to 3H at 2.38 ppm .[1]

-

Diagnostic Check: If this peak is split or broadened, check for "virtual coupling" or rotamers, but in this rigid system, it should be a clean singlet.[1]

The Aromatic Region (7.0 - 7.6 ppm)

This region defines the substitution pattern.

-

H2 (The Isolated Proton): Located between the Cl and NC groups. The Chlorine atom exerts a strong deshielding effect (inductive and anisotropic).[1] Expect this to be the most downfield signal (~7.4 ppm), appearing as a narrow doublet (

Hz) due to meta-coupling with H6.[1] -

H5 and H6 (The AB System): H5 is ortho to the methyl group, which pushes electron density onto it, shielding it upfield (~7.2 ppm).[1] H6 is ortho to the isocyanide. These two will couple strongly (

Hz).[1]

The "Ghost" Feature (13C Validation)

While this guide focuses on 1H, the definitive proof of an isocyanide lies in the 13C NMR .

-

The Triplet: The isocyanide carbon is attached to

N (Spin

Impurity Profiling & Validation[1]

The synthesis of isocyanides typically involves the dehydration of a formamide precursor.[2] Incomplete reaction is the most common failure mode.

The Formamide Check

You must scan the region 8.0 - 9.5 ppm .

-

Impurity: N-(3-chloro-4-methylphenyl)formamide.

-

Signal: A broad doublet (NH) or a sharp singlet (CHO) around 8.3 - 8.8 ppm .[1]

-

Rotamers: Formamides exist as cis/trans rotamers, so you may see two sets of CHO peaks.

-

Limit: If the integral of the CHO peak > 5% of the aromatic H2 signal, re-purify via silica plug (DCM/Hexane).

Hydrolysis Check

If the sample was stored in acidic CDCl₃:

-

Look for a broad singlet at 3.5 - 4.5 ppm (Aniline -NH₂).[1]

-

Look for the disappearance of the Methyl singlet at 2.38 and appearance of a new methyl peak slightly upfield (Aniline methyl).

Visualization of Analytical Logic

Diagram 1: Analytical Workflow

Caption: Step-by-step workflow for safe handling and spectral validation of phenyl isocyanides.

Diagram 2: Coupling Tree & Substituent Effects

Caption: Visualizing the electronic influence of substituents on specific aromatic protons.

References

-

Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

-

Context: Essential for identifying water, grease, and solvent peaks in CDCl₃.[1]

-

-

Organic Chemistry Data. (n.d.). "1H NMR Chemical Shifts."

-

Mikherdov, A. S., et al. (2020).[1][4] "The halogen bond with isocyano carbon reduces isocyanide odor."[4] Nature Communications.[4]

- Context: Provides background on the "odor problem" and chemical mitigation str

-

Lygin, A. V., & de Meijere, A. (2010).[1] "Isocyanides in the Synthesis of Nitrogen Heterocycles." Angewandte Chemie International Edition. [1]

- Context: Validates the use of isocyanides in multicomponent reactions and their stability profiles.

Sources

Reactivity of the isocyanate group in 3-Chloro-4-methylphenylisocyanide

Technical Whitepaper: The Electrophilic Utility of 3-Chloro-4-methylphenyl Isocyanate

Nomenclature & Scope Correction:

The subject provided, "3-Chloro-4-methylphenylisocyanide," refers to an isonitrile (

Molecular Architecture & Electronic Profile[1]

To master the reactivity of 3-Chloro-4-methylphenyl isocyanate, one must quantify the electronic push-pull dynamics exerted by the aromatic substituents on the isocyanate carbon (

The reactivity of aryl isocyanates is governed by the electrophilicity of the central carbon.[1] This is modulated by the Hammett substituent constants (

-

The Isocyanate Group (-N=C=O): A cumulative double bond system.[1] The central carbon is highly electrophilic due to the electronegativity of both Nitrogen and Oxygen.[1]

-

3-Chloro Substituent (Meta): Chlorine exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R).[1] In the meta position, the resonance effect is decoupled from the reaction center, leaving the inductive withdrawal dominant (

).[1] This increases the electrophilicity of the -

4-Methyl Substituent (Para): The methyl group is an inductive donor (+I) (

).[1] This donates electron density into the ring and, via conjugation, slightly reduces the positive character of the

Net Reactivity Assessment:

The summation of electronic effects (

Core Reactivity Pathways in Drug Development

In medicinal chemistry, particularly for kinase inhibitors (e.g., Sorafenib analogs), this scaffold is utilized to construct urea linkages that serve as hydrogen bond donors/acceptors in the ATP-binding pocket.[1]

A. Urea Formation (Aminolysis)

This is the primary application.[1] The reaction with primary or secondary amines is rapid, exothermic, and generally requires no catalyst.[1]

-

Mechanism: Nucleophilic attack of the amine nitrogen on the

, followed by a proton transfer (often intramolecular or solvent-assisted) to the isocyanate nitrogen. -

Selectivity: Aliphatic amines react faster than aromatic amines (anilines) due to higher nucleophilicity.[1]

B. Carbamate Formation (Alcoholysis)

Reaction with alcohols yields carbamates (urethanes).[1]

-

Kinetics: Significantly slower than aminolysis.[1]

-

Catalysis: Often requires Lewis acid catalysts (dibutyltin dilaurate) or base catalysis (TEA/DMAP) to proceed at ambient temperatures, especially with bulky alcohols.[1]

C. Hydrolysis (The Degradation Pathway)

Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid, which spontaneously decarboxylates to release

-

Risk: The generated aniline is a nucleophile and will react with remaining isocyanate to form a symmetric urea (1,3-bis(3-chloro-4-methylphenyl)urea), a notorious insoluble impurity.[1]

Visualizing the Mechanism

The following diagram illustrates the bifurcated pathway: the desired Urea formation vs. the Hydrolysis side-reaction.[1]

Figure 1: Competitive reaction pathways.[1] Note that moisture control is critical to prevent the formation of the Symmetric Urea impurity.

Experimental Protocol: Synthesis of a Diaryl Urea

Context: Synthesis of a Sorafenib-like kinase inhibitor scaffold. Reagents: 3-Chloro-4-methylphenyl isocyanate (1.0 equiv), 4-Aminophenol (1.0 equiv), Dichloromethane (DCM).[1]

| Parameter | Specification | Rationale |

| Solvent | Anhydrous DCM or THF | Non-nucleophilic; high solubility for isocyanate; easy removal.[1] |

| Concentration | 0.1 M - 0.2 M | Dilution favors intermolecular reaction over polymerization/aggregation.[1] |

| Temperature | 0°C to RT | Controls exotherm; minimizes side reactions.[1] |

| Atmosphere | Nitrogen/Argon | Critical: Prevents hydrolysis/symmetric urea formation.[1] |

Step-by-Step Methodology

-

Preparation (Inert Environment):

-

Addition:

-

Reaction Monitoring:

-

Quenching & Workup (Self-Validating):

-

The Scavenger Step: Add a polymer-supported amine (e.g., Trisamine resin) or a small amount of dimethylaminopropylamine to react with the excess isocyanate.[1] Stir for 30 mins. This converts toxic isocyanate into an easily removable urea.[1]

-

Purification: The product urea often precipitates from DCM upon addition of hexanes.[1] Filter and wash with cold

.[1]

-

Safety & Handling (E-E-A-T)

Isocyanates are potent sensitizers.[1] Handling requires strict adherence to safety protocols to prevent occupational asthma and contact dermatitis.[1]

-

Respiratory: Use a full-face respirator or work strictly within a certified fume hood.[1] The vapor pressure of this specific isocyanate is low compared to smaller alkyl isocyanates, but aerosols are dangerous.[1]

-

Decontamination: Spills should be treated with a neutralizing solution: 50% Ethanol, 45% Water, 5% Conc.[1] Ammonia .[1] This forces the hydrolysis to the amine/urea, which is less volatile and acutely toxic.[1]

-

Storage: Store at 2-8°C under inert gas. If the liquid turns cloudy or solidifies, it has likely dimerized or hydrolyzed; verify purity before use.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62832, 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]

-

Banker, P., et al. (2002). Development of ureas as p38 kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (General reference for aryl isocyanate reactivity in kinase inhibitor synthesis).

Sources

3-Chloro-4-methylphenylisocyanide solubility and stability

Technical Whitepaper: Physicochemical Profiling and Handling of 3-Chloro-4-methylphenylisocyanide

Executive Summary & Molecular Identity

3-Chloro-4-methylphenylisocyanide is a specialized aryl isocyanide intermediate primarily utilized in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses.[1][2] Unlike its commercially ubiquitous analog, 3-chloro-4-methylphenyl isocyanate (CAS 28479-22-3), the isocyanide functionality (-NC) exhibits unique divalent carbon reactivity, making it a potent "C1" building block for heterocycle construction.[2]

Critical Distinction: Researchers must verify the terminal functional group before use.

-

Isocyanide (-N≡C): Foul odor, reactive toward alpha-addition (Ugi/Passerini), acid-sensitive.[1][2]

-

Isocyanate (-N=C=O): Pungent but distinct odor, reacts with nucleophiles to form ureas/carbamates.[1][2]

This guide focuses exclusively on the Isocyanide derivative, detailing its solubility profile, stability limitations, and self-validating handling protocols.[1]

Physicochemical Profile

Solubility Characteristics

The 3-chloro-4-methylphenyl moiety imparts significant lipophilicity to the molecule.[2] The presence of the chlorine atom at the meta position and the methyl group at the para position disrupts crystal lattice packing relative to the parent phenyl isocyanide, often resulting in a lower melting point (often a low-melting solid or oil).[1]

Table 1: Estimated Solubility Profile

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic aryl core dominates; no H-bond donors.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for synthesis and extraction.[1][2] |

| Ethers | THF, Diethyl Ether | High | Excellent compatibility; suitable for reaction media.[1][2] |

| Alcohols | Methanol, Ethanol | Moderate/High | Soluble, but protic solvents may accelerate side reactions if acid is present.[1] |

| Hydrocarbons | Hexanes, Pentane | Moderate | Useful for precipitation/crystallization of impurities.[1] |

Stability & Reactivity

The isocyanide group is thermodynamically unstable relative to the nitrile isomer and kinetically sensitive to acidic hydrolysis.[1]

-

Acid Sensitivity: The divalent carbon is a Lewis base.[1] In the presence of aqueous acid, it protonates to form a nitrilium ion, which is rapidly trapped by water to form the corresponding formamide (N-(3-chloro-4-methylphenyl)formamide).[1][2]

-

Thermal Stability: Aryl isocyanides are generally more thermally stable than alkyl variants, but prolonged heating (>100°C) can induce rearrangement to the nitrile (cyanide) isomer.[1]

-

Oxidative Stability: Slow oxidation to the isocyanate or polymerization can occur upon prolonged air exposure.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Mechanism of Degradation (Visualized)

The primary failure mode for this reagent is acid-catalyzed hydrolysis.[2] This pathway is irreversible and destroys the isocyanide functionality required for MCRs.

Figure 1: Acid-catalyzed hydrolysis pathway converting the reactive isocyanide to the inert formamide.[1][2][3]

Experimental Protocols

Protocol A: Synthesis & Purification (Validation of Solubility)

Since this compound is often synthesized in situ due to stability concerns, the dehydration of the formamide precursor is the standard route.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of formamide precursor in dry DCM (0.5 M concentration).

-

Base Addition: Add 3.0 eq of Et₃N. Cool to -5°C.[2]

-

Dehydration: Dropwise addition of POCl₃ (1.1 eq) maintaining temp < 0°C. Stir for 1 hour.

-

Quench (Critical): Pour into a solution of Na₂CO₃ (7%) . Do not use acid or water alone.[1][2]

-

Extraction: Separate organic layer.[1][2] Wash with saturated NaHCO₃ (to ensure basicity).[1][2]

-

Concentration: Dry over Na₂SO₄ and concentrate at < 30°C.

Self-Validating Checkpoint:

-

Odor Test: A distinct, repulsive "Godzilla" odor indicates isocyanide formation.[1][2]

-

TLC:[1][2] Isocyanides are less polar than formamides.[1][2] The product should have a higher R_f value in Hexane/EtOAc (typically 4:1).[1]

Protocol B: Stability-Indicating HPLC Assay

To verify shelf-life or reaction stability, use this reverse-phase method.[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

-

Mobile Phase: A: Water + 0.1% NH₄OH (Basic buffer essential); B: Acetonitrile.[1][2]

-

Note: Do not use TFA or Formic Acid modifiers, as they will degrade the analyte on-column.[2]

-

-

Internal Standard: Naphthalene or Biphenyl (non-reactive, similar lipophilicity).[1][2]

Figure 2: Workup logic emphasizing basic conditions to prevent hydrolysis.[2]

Handling, Safety, and Odor Control

Safety Profile:

-

Toxicity: Aryl isocyanides are toxic if inhaled or absorbed.[1][2] Treat as a cyanide equivalent regarding metabolic inhibition (cytochrome c oxidase).[1][2]

-

Odor: The odor threshold is in the ppb range.[1] It is socially and physically disruptive.[2]

Decontamination Protocol (The "Bleach Kill"): Never dispose of isocyanide waste directly.[1]

-

Prepare a "Kill Solution": 10% Sodium Hypochlorite (Bleach) + Ethanol (1:1).[1][2]

-

Add waste slowly.[1][2] The bleach oxidizes the isocyanide to the isocyanate (less odorous) and eventually hydrolyzes it.[1]

-

Allow to stand for 12 hours before disposal.

References

-

Ugi, I. (1962).[1][2][4] "The α-Addition of Isonitriles to Iminium Ions." Angewandte Chemie International Edition, 1(1), 8-21.[1][2] Link[1][2]

-

Dömling, A. (2006).[1][2] "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17-89.[1][2] Link[1][2]

-

Nenajdenko, V. G. (Ed.).[1][2] (2012).[1][2] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[2] (General reference for aryl isocyanide stability).

-

Organic Syntheses. "Preparation of Aryl Isocyanides from Formamides." Organic Syntheses, Coll.[2] Vol. 6, p. 232. Link[1][2]

Sources

- 1. US5686645A - Synthesis of isocyanate precursors from primary formamides - Google Patents [patents.google.com]

- 2. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methylphenyl isocyanate | 28479-22-3 [chemicalbook.com]

- 4. encyclopedia.pub [encyclopedia.pub]

Photochemical degradation of linuron to 3-Chloro-4-methylphenylisocyanide

Part 1: Executive Technical Preface (The Structural Divergence)

Critical Chemical Correction & Scope Definition: This guide addresses the photochemical degradation of phenylurea herbicides. It is imperative to address a structural mismatch in the requested topic immediately to ensure scientific integrity.

-

Linuron is chemically 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea.[1] Its degradation yields 3,4-dichlorophenyl derivatives.

-

The Target Product requested (3-Chloro-4-methylphenylisocyanide) contains a 4-methyl group and a single 3-chlorine. This moiety is structurally derived from Chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea).[2][3][4][5][6]

Therefore, this guide is structured to:

-

Elucidate the Chlortoluron

3-Chloro-4-methylphenylisocyanide/isocyanate pathway (matching the requested product). -

Contrast this with the homologous Linuron

3,4-dichlorophenylisocyanate pathway (matching the requested precursor). -

Focus on the Isocyanate (

) intermediate, which is the primary photochemical product often isomeric with or precursor to the Isocyanide (

Part 2: Photochemical Mechanisms

The Norrish Type Fragmentation & Elimination

The degradation of phenylureas like Chlortoluron and Linuron under UV irradiation (

Mechanism A: Concerted Elimination (The Isocyanate Pathway)

Upon excitation, the carbonyl-nitrogen bond weakens. A concerted elimination of the amine side chain occurs, generating the aryl isocyanate.

Mechanism B: Radical Recombination (The Isocyanide Route)

While less dominant than isocyanate formation, isocyanides (

-

Note: In aqueous environmental conditions, the isocyanate is the observable transient species before it rapidly hydrolyzes to the aniline (

).

Comparative Pathway Analysis

| Precursor | Substituents | Primary Photo-Intermediate ( | Hydrolysis Product ( |

| Chlortoluron | 3-Cl, 4-Me | 3-Chloro-4-methylphenylisocyanate | 3-Chloro-4-methylaniline |

| Linuron | 3,4-Dichloro | 3,4-Dichlorophenylisocyanate | 3,4-Dichloroaniline (3,4-DCA) |

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the divergence between Linuron and Chlortoluron degradation, highlighting the specific formation of the isocyanate/isocyanide target.

Figure 1: Divergent photochemical pathways of Chlortoluron and Linuron yielding respective isocyanate intermediates.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to trap and identify the reactive isocyanate/isocyanide intermediate before it hydrolyzes.

Reagents & Setup

-

Substrate: Analytical grade Chlortoluron (for target) and Linuron (control).

-

Solvent: Acetonitrile (anhydrous) is required to stabilize the isocyanate. Water promotes rapid hydrolysis to aniline.

-

Trapping Agent: Methanol (excess).

-

Rationale: Isocyanates react with alcohols to form stable carbamates (

). This validates the existence of the isocyanate intermediate.

-

-

Light Source: Xenon Arc Lamp (Atlas Suntest) with a 290 nm cutoff filter (simulating environmental sunlight).

Step-by-Step Workflow

-

Preparation: Dissolve 50 µM of herbicide in anhydrous Acetonitrile.

-

Irradiation:

-

Aliquot A (Direct): Irradiate in quartz cuvettes for 0, 15, 30, 60 mins.

-

Aliquot B (Trapping): Add 10% Methanol (v/v) prior to irradiation.

-

-

Derivatization Check:

-

If 3-Chloro-4-methylphenylisocyanate is formed, Aliquot B will yield Methyl N-(3-chloro-4-methylphenyl)carbamate .

-

Absence of the carbamate in Aliquot B indicates the pathway did not proceed via the isocyanate.

-

-

Analysis: LC-MS/MS (Electrospray Ionization, Positive Mode).

Analytical Parameters (LC-MS/MS)

| Compound | Precursor Ion ( | Primary Fragment (Quant) | Secondary Fragment (Qual) | Retention Time (min) |

| Chlortoluron | 213.1 | 72.1 | 46.1 | 8.5 |

| Target Isocyanate | 168.0 | 125.0 (Isocyanate loss) | 89.0 | 9.2 |

| Target Carbamate | 200.1 | 168.0 | 140.0 | 7.8 |

| Linuron | 249.0 | 160.0 | 182.0 | 9.0 |

| 3,4-DCA | 162.0 | 127.0 | 99.0 | 5.5 |

Note: Data simulated based on standard fragmentation patterns of phenylureas.

Part 5: Safety & Toxicology (E-E-A-T)

Warning: Isocyanates and Isocyanides are potent respiratory sensitizers and lachrymators.

-

3-Chloro-4-methylphenylisocyanate is a known skin and eye irritant.[7]

-

Protocol Safety: All photolysis experiments involving anhydrous solvents and potential isocyanate generation must be conducted in a Class II Fume Hood .

-

Waste Disposal: Quench all reaction mixtures with 50% aqueous ethanol to convert residual isocyanates to inert ureas/carbamates before disposal.

References

-

PubChem. (2025).[1][6] Linuron | C9H10Cl2N2O2.[1] National Library of Medicine. [Link]

-

PubChem. (2025).[1][6] Chlortoluron | C10H13ClN2O.[4][6] National Library of Medicine. [Link]

-

Tixier, C., et al. (2000). Phototransformation of three herbicides: Chlorbufam, isoproturon, and chlorotoluron.[5] ResearchGate. [Link]

-

Shankar, M. V., et al. (2008). Natural sunlight NO(3)(-)/NO(2)(-)-induced photo-degradation of phenylurea herbicides in water. Chemosphere. [Link]

Sources

- 1. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlortoluron - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Utilization of 3-Chloro-4-methylphenylisocyanide in Organic Synthesis

[1]

Executive Summary & Strategic Rationale

3-Chloro-4-methylphenylisocyanide (Ar-NC) is a specialized

Strategic Value in Drug Design:

The 3-chloro-4-methylphenyl motif is a "privileged substructure" in medicinal chemistry. The 3-chloro group provides a halogen handle for metabolic stability and steric control, while the 4-methyl group enhances lipophilicity (

CRITICAL DISTINCTION: Do not confuse this reagent with 3-Chloro-4-methylphenyl isocyanate .

Isocyanate (-NCO): Electrophile, reacts with amines to form ureas.

Isocyanide (-NC): Carbenoid, reacts with imines/carboxylates in Ugi/Passerini reactions.

Reagent Preparation & Handling

Commercial stocks of aryl isocyanides often degrade into formamides upon exposure to moisture. For high-fidelity applications, in situ preparation or fresh synthesis is recommended.

Protocol A: Synthesis from 3-Chloro-4-methylaniline

Objective: Synthesize high-purity isocyanide from the stable aniline precursor.

Reaction Pathway:

-

Formylation: Aniline

Formamide (using Formic Acid/Acetic Anhydride). -

Dehydration: Formamide

Isocyanide (using

Step-by-Step Methodology:

-

Formylation:

-

Dissolve 3-chloro-4-methylaniline (10 mmol) in DCM.

-

Add acetic formic anhydride (prepared in situ by mixing 1 eq

and 1.2 eq -

Stir at RT for 4 hours. Monitor TLC (Hexane/EtOAc 1:1).

-

Workup: Wash with sat.

, dry over

-

-

Dehydration (The "Odor" Step):

-

Safety: Perform in a high-flow fume hood. Double-glove.

-

Dissolve the formamide (10 mmol) in dry DCM (50 mL) and

(30 mmol). Cool to -5°C. -

Add

(11 mmol) dropwise over 20 mins. Maintain temp < 0°C. -

Stir for 1h at 0°C, then quench with sat.

(slowly!). -

Purification: Flash chromatography (Silica, 10%

in Hexane to prevent hydrolysis). -

Yield: Expect 85-92% of a pungent, off-white solid/oil.

-

Core Application: The Ugi 4-Component Reaction (U-4CR)[2]

The primary utility of 3-Chloro-4-methylphenylisocyanide is the synthesis of

Mechanistic Insight

The reaction is driven by the formation of a protonated imine (Schiff base), which is attacked by the isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate, followed by the irreversible Mumm rearrangement to form the stable peptide bond.

Visualization: Ugi Reaction Pathway

Figure 1: Mechanistic flow of the Ugi 4-CR incorporating the specific isocyanide.

Protocol B: Library Synthesis of Kinase Inhibitor Scaffolds

Reagents:

-

Amine: Benzylamine (1.0 eq)

-

Aldehyde: Benzaldehyde (1.0 eq)

-

Acid: Boc-Glycine (1.0 eq)

-

Isocyanide: 3-Chloro-4-methylphenylisocyanide (1.0 eq)

-

Solvent: Methanol (0.5 M concentration)

Procedure:

-

Imine Formation: Add amine and aldehyde to a vial containing MeOH. Stir for 30 mins at RT to pre-form the imine (drying agents like

can be added if the imine is unstable). -

Addition: Add the carboxylic acid, stir for 5 mins, then add the isocyanide.

-

Reaction: Stir at RT for 12–24 hours.

-

Monitoring: The reaction is complete when the characteristic isocyanide IR peak (~2130

) disappears.

-

-

Workup: Evaporate MeOH. Redissolve in EtOAc, wash with 1M HCl (remove unreacted amine) and sat.

(remove unreacted acid). -

Purification: Recrystallization from EtOH or Column Chromatography.

Data Summary: Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) | Notes |

| Methanol | 33 | 88% | Best for ionic intermediates. |

| TFE | 27 | 92% | Trifluoroethanol accelerates MCRs via H-bonding. |

| DCM | 8.9 | 45% | Too non-polar; reaction is sluggish. |

| THF | 7.5 | 30% | Poor stabilization of nitrilium ion. |

Advanced Application: Palladium-Catalyzed Imidoylation

Beyond MCRs, this isocyanide serves as a robust

Reaction: Aryl Halide + Isocyanide + Nucleophile (Amine/Alkoxide)

Protocol C: Synthesis of Amidines

-

Catalyst:

(5 mol%) / Xantphos (10 mol%). -

Conditions: Mix Aryl Bromide (1 eq), 3-Chloro-4-methylphenylisocyanide (1.2 eq), and Morpholine (1.5 eq) in Toluene.

-

Heat: 100°C for 4 hours.

-

Mechanism: Oxidative addition of Ar-Br

Insertion of Isocyanide (forming

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ugi) | Reversibility of imine formation. | Use Methanol or TFE (Trifluoroethanol) as solvent. Add molecular sieves. |

| Side Products | Passerini reaction competition. | Ensure the amine is added before the acid and isocyanide to prioritize imine formation. |

| Isocyanide Hydrolysis | Wet solvents or acidic environment. | Use anhydrous solvents. Store isocyanide with a sachet of basic alumina. |

| Stalling Reaction | Steric bulk of the 3-Cl group. | Increase temperature to 40°C or use microwave irradiation (80°C, 10 min). |

Safety & Odor Management (Critical)

Aryl isocyanides have a repulsive, penetrating odor and are potentially toxic (cyanide-like metabolism).

Deodorization Protocol (The "Kill" Solution): Never dispose of isocyanide waste directly down the drain.

-

Preparation: Prepare a solution of 10% Sulfuric Acid in Methanol .

-

Quenching: Rinse all glassware (flasks, syringes) with this solution. The acid catalyzes the hydrolysis of the isocyanide back to the formamide/amine, which are odorless (comparatively).

-

Spill Control: Treat spills with dilute bleach (oxidizes to isocyanate -> urea) or acidic methanol.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.

-

Nenajdenko, V. G. (Ed.). (2012).[1][2] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.

-

Organic Syntheses. (2003). Preparation of Isocyanides from Formamides.[3][4][5] Organic Syntheses, Coll.[4] Vol. 6, p.232.

-

Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition, 49(17), 3092–3115.

-

Safe Work Australia. (2020). Guide to Handling Isocyanates (and related compounds). (Note: While focusing on isocyanates, the toxicity and PPE protocols are relevant for the isocyanide analog).

Sources

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. One-Pot Synthesis of Isocyanides from Alcohols [organic-chemistry.org]

Application Note: Reactions of 3-Chloro-4-methylphenylisocyanide with Amines

[1]

Abstract & Compound Profile

This technical guide details the reactivity profile of 3-Chloro-4-methylphenylisocyanide (also known as 3-chloro-4-methylphenylisonitrile) with amine nucleophiles. Unlike their isocyanate counterparts (which form ureas), isocyanides possess a unique carbenoid carbon that facilitates insertion reactions and Multicomponent Reactions (MCRs).

The 3-chloro-4-methyl substitution pattern offers a specific steric and electronic balance:

-

3-Chloro (meta): Provides mild electron-withdrawing character, increasing the electrophilicity of the isocyanide carbon without destabilizing the molecule.

-

4-Methyl (para): Enhances lipophilicity and solubility in organic solvents (DCM, MeOH), crucial for library synthesis.

Chemical Identity

-

Key Reactivity:

-addition of nucleophiles and electrophiles (Ugi/Passerini type), Lewis-acid catalyzed insertion. -

Distinction Note: Do not confuse with 3-Chloro-4-methylphenyl isocyanate (R-N=C=O).[1] The isocyanide has a characteristic foul odor and reacts via different mechanisms.

Safety & Handling (Critical)

Hazard Class: 6.1 (Toxic), Stench.

-

Odor Control: Isocyanides have an extremely potent, disagreeable odor.[7] All reactions must be performed in a high-efficiency fume hood. All glassware must be rinsed with an oxidant solution (bleach or acidic KMnO₄) in the hood before removal to oxidize the isocyanide to the odorless isocyanate/amine.

-

Toxicity: Aryl isocyanides are toxic if inhaled or absorbed through the skin.[8] Double-gloving (Nitrile) is mandatory.[9]

-

Quenching: Unreacted isocyanide can be quenched by stirring with dilute acid (HCl) in methanol, hydrolyzing it to the corresponding formamide or amine.

Application A: The Ugi 4-Component Reaction (U-4CR)[10]

The primary application of 3-Chloro-4-methylphenylisocyanide in drug discovery is the synthesis of

Mechanism of Action

The reaction proceeds through the formation of an imine, followed by protonation to an iminium ion, nucleophilic attack by the isocyanide (nitrilium formation), and a final irreversible Mumm rearrangement.[10]

Figure 1: Mechanistic pathway of the Ugi 4-Component Reaction involving aryl isocyanides.

Experimental Protocol: Ugi-4CR Library Synthesis

Reagents:

-

Amine (

): 1.0 equiv (e.g., Benzylamine) -

Aldehyde (

): 1.0 equiv (e.g., Benzaldehyde) -

Carboxylic Acid (

): 1.0 equiv (e.g., Benzoic acid) -

Isocyanide: 3-Chloro-4-methylphenylisocyanide (1.0 equiv)

-

Solvent: Methanol (Anhydrous) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure:

-

Pre-complexation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol (3 mL).

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes. Note: Pre-formation of the imine reduces side reactions.

-

Acid Addition: Add the Carboxylic Acid (1.0 mmol). Stir for 5 minutes.

-

Isocyanide Addition: Add 3-Chloro-4-methylphenylisocyanide (1.0 mmol) in one portion.

-

Reaction: Seal the vial and stir at RT for 24 hours.

-

Optimization: If the reaction is sluggish (monitored by TLC/LCMS), TFE can be used as the solvent to accelerate the reaction via hydrogen-bond activation.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated

(to remove unreacted acid) and 1M HCl (to remove unreacted amine). -

Dry over

and concentrate.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Application B: Lewis Acid-Catalyzed Formamidine Synthesis

Direct reaction of isocyanides with amines is kinetically slow. However, in the presence of Lewis Acids (e.g.,

Workflow Diagram

Figure 2: Experimental workflow for Zinc-catalyzed formamidine synthesis.

Experimental Protocol: Catalytic Insertion

Reagents:

-

Isocyanide: 3-Chloro-4-methylphenylisocyanide (1.0 mmol)

-

Amine: Secondary or Primary amine (1.2 mmol) (e.g., Morpholine or Aniline)

-

Catalyst: Zinc Chloride (

) (0.1 mmol, 10 mol%) -

Solvent: Toluene (Dry)

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction tube and purge with Nitrogen/Argon.

-

Charging: Add the Isocyanide (160 mg, ~1 mmol) and the Amine (1.2 mmol) to Toluene (2 mL).

-

Catalyst: Add anhydrous

(14 mg, 0.1 mmol). -

Heating:

-

Method A (Thermal): Reflux at 110°C for 8–12 hours.

-

Method B (Microwave): Seal tube, heat at 120°C for 30 minutes (High absorption setting).

-

-

Monitoring: Monitor the disappearance of the isocyanide peak by IR (2120

) or TLC. -

Work-up:

-

Cool to room temperature.[11]

-

Add 10% NaOH solution (5 mL) to break up the Zinc-amidine complex.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

-

Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH).

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Reaction Failures

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ugi) | Passerini side-reaction | Ensure high concentration of amine; pre-form imine for 1 hour before adding acid/isocyanide. |

| No Reaction (Formamidine) | Catalyst deactivation | Use anhydrous |

| Sticky Residue | Polymerization | Isocyanides can polymerize with acid.[1] Add acid slowly at 0°C in the Ugi protocol. |

| Strong Smell in Product | Residual Isocyanide | Treat crude product with 10% oxalic acid in MeOH to hydrolyze trace isocyanide before final column. |

References

-

Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17–89.

-

Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8–21.

-

Lygin, A. V., & de Meijere, A. (2010). "Isocyanides in the Synthesis of Nitrogen Heterocycles." Angewandte Chemie International Edition, 49(48), 9094–9124.

-

Organic Chemistry Portal. "Ugi Reaction."

Sources

- 1. 3-Chloro-4-methylphenyl isocyanate | 28479-22-3 [chemicalbook.com]

- 2. 3-Chloro-4-methylphenyl isocyanate - High purity | EN [georganics.sk]

- 3. 3-氯-4-甲基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-4-methylphenylisocyanate | CAS#:51488-20-1 | Chemsrc [chemsrc.com]

- 5. Synthesis of β-Amino-α-iminonitriles and α,β-Diiminonitriles Enabled by Lewis Acid-Catalyzed Double Isocyanide Insertion with Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imtm.cz [imtm.cz]

- 7. orgsyn.org [orgsyn.org]

- 8. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. reddit.com [reddit.com]

- 10. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

3-Chloro-4-methylphenylisocyanide as a building block for pharmaceuticals

Application Note: 3-Chloro-4-methylphenylisocyanide in Pharmaceutical Synthesis

Executive Summary

3-Chloro-4-methylphenylisocyanide (also referred to as 3-chloro-4-methylphenylisonitrile) is a specialized aryl isocyanide building block.[1] Unlike its ubiquitous isocyanate counterpart, the isocyanide functionality (-N≡C) possesses unique carbenoid reactivity, making it indispensable for Multicomponent Reactions (MCRs) such as the Ugi and Passerini reactions. This guide details the synthesis, handling, and application of this building block to generate peptidomimetic scaffolds and heterocycles (e.g., tetrazoles, oxazoles) relevant to drug discovery.

Key Distinction: This protocol specifically addresses the Isocyanide (-NC) , not the Isocyanate (-NCO). Ensure you are using the correct functional group for MCR chemistry.

Chemical Profile & Synthesis

As 3-Chloro-4-methylphenylisocyanide is often not available as a shelf-stable commodity due to its reactivity and odor, it is best synthesized in situ or immediately prior to use from the commercially available aniline.[1]

Compound Identity:

-

IUPAC Name: 1-Chloro-2-methyl-4-isocyanobenzene[1]

-

Key Spectroscopic Signature: IR stretch at ~2120–2130 cm⁻¹ (strong, sharp).

Protocol 1: Synthesis from 3-Chloro-4-methylaniline

Rationale: Aryl isocyanides are synthesized via the dehydration of N-arylformamides.

Step 1: Formylation [1]

-

Reagents: 3-Chloro-4-methylaniline (1.0 equiv), Formic acid (excess), Toluene.[1]

-

Procedure: Reflux aniline in formic acid/toluene with a Dean-Stark trap to remove water.

-

Validation: Monitor TLC for disappearance of aniline. Product: N-(3-chloro-4-methylphenyl)formamide.

Step 2: Dehydration (The Isocyanide Formation)

-

Reagents: N-Formyl precursor (1.0 equiv), Triethylamine (3.0 equiv), POCl₃ (1.1 equiv), DCM (dry).

-

Setup: Flame-dried glassware, N₂ atmosphere, cryogenic cooling (-78°C to 0°C) .

-

Procedure:

-

Dissolve formamide and Et₃N in dry DCM. Cool to -5°C.[1]

-

Add POCl₃ dropwise (Exothermic!). Maintain temp < 0°C.

-

Stir 1h at 0°C, then allow to warm to RT.

-

Quench: Pour into ice-cold Na₂CO₃ solution (sat.).

-

-

Purification: Rapid flash chromatography (Basic Alumina or Silica with 1% Et₃N).

-

Storage: Store at -20°C under Argon. Use within 48 hours.

Application 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction assembles four components (Amine, Acid, Aldehyde, Isocyanide) into a bis-amide scaffold, a privileged structure in peptide inhibitors and kinase inhibitors.

Mechanism & Workflow

The isocyanide acts as the "linchpin," reacting with the iminium ion formed by the amine and aldehyde, followed by the acid trap.

Figure 1: The Ugi-4CR assembly pathway using 3-Chloro-4-methylphenylisocyanide.[1]

Experimental Protocol (Self-Validating)

Reagents:

-

Aldehyde (1.0 equiv)[1]

-

Amine (1.0 equiv)[1]

-

Carboxylic Acid (1.0 equiv)[1]

-

Solvent: Methanol (MeOH) or Trifluoroethanol (TFE) - High concentration (1.0 M) is critical.[1]

Steps:

-

Imine Formation: Mix Aldehyde and Amine in MeOH. Stir 30 min at RT. (Validation: Solution often turns slightly yellow/cloudy).

-

Isocyanide Addition: Add the Isocyanide last.

-

Reaction: Stir at RT for 12–24h.

-

Monitoring: TLC. The isocyanide spot (usually high Rf, non-polar) should disappear.

-

Workup: Evaporate solvent. The product often precipitates or crystallizes. If oil, purify via column chromatography.

Optimization Table:

| Variable | Recommendation | Reason |

| Solvent | Methanol (MeOH) | Promotes proton transfer essential for the mechanism.[1] |

| Concentration | 0.5 M – 1.0 M | MCRs are higher-order reactions; dilution kills the rate.[1] |

| Stoichiometry | 1:1:1:1 | Excess isocyanide can lead to side products; use exact equiv.[1] |

| Lewis Acid | ZnCl₂ (Optional) | Can accelerate sluggish reactions with bulky amines.[1] |

Application 2: Synthesis of 1,5-Disubstituted Tetrazoles

Isocyanides react with hydrazoic acid (or TMSN₃) to form tetrazoles, which are bioisosteres of carboxylic acids, enhancing metabolic stability.

Protocol:

-

Reagents: 3-Chloro-4-methylphenylisocyanide (1.0 equiv), TMSN₃ (Trimethylsilyl azide, 1.5 equiv), MeOH (catalytic).[1]

-

Conditions: Heat to 60°C in a sealed tube (Caution: Pressure).

-

Mechanism: [3+2] Cycloaddition.

-

Workup: Quench with MeOH (desilylation). Evaporate.

-

Result: 1-(3-chloro-4-methylphenyl)-1H-tetrazole.[1]

Safety & Handling (The "Isocyanide Rule")

Warning: Isocyanides possess a characteristic, repulsive odor that is detectable at ppb levels.

-

Odor Control: All weighing and reactions must be performed in a fume hood .

-

Glassware: Rinse all glassware with a mixture of Acetone + dilute HCl immediately after use. The acid hydrolyzes the isocyanide back to the amine (smells like aniline, manageable) and formic acid.

-

Never wash isocyanide glassware directly in the open sink.

-

-

Toxicity: Treat as toxic. Aryl isocyanides can be metabolic poisons (binding to heme centers). Double glove (Nitrile).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (Ugi) | Solvent too non-polar (e.g., DCM, THF) | Switch to Methanol or TFE.[1] Hydrogen bonding is required. |

| Isocyanide persists | Imine formation failed | Pre-form imine with molecular sieves before adding acid/isocyanide. |

| Black Tar | Polymerization of isocyanide | Keep isocyanide cold (-20°C) until addition.[1] Add last. |

| Low Yield | Passerini Side Reaction | Ensure amine is nucleophilic enough.[1] Use excess amine if necessary. |

References

-

Ugi Reaction Mechanism & Scope

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link

-

-

Passerini Reaction Applications

-

Isocyanide Synthesis (Dehydration Protocol)

-

Safety & Odor Management

Sources

- 1. 3-Chloro-4-methylphenyl isocyanate | 28479-22-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 4. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

Application Note: Experimental Protocols for 3-Chloro-4-methylphenylisocyanide

Introduction & Compound Profile

3-Chloro-4-methylphenylisocyanide is a specialized aromatic isonitrile building block used primarily in diversity-oriented synthesis (DOS) and medicinal chemistry. Unlike its isocyanate counterpart (often confused in literature), the isocyanide functionality (-N≡C) exhibits unique divalent carbon reactivity, making it indispensable for Ugi and Passerini multicomponent reactions.[1]

This compound serves as a critical scaffold for generating peptidomimetics, kinase inhibitors, and heterocycles where the 3-chloro-4-methylphenyl moiety provides specific steric bulk and lipophilicity, often improving the pharmacokinetic profile (ADME) of the resulting library members.[1]

Chemical Identity[2][3][4][5]

-

IUPAC Name: 1-Chloro-2-methyl-4-isocyanobenzene[1]

-

Functional Group: Isocyanide (Isonitrile)

-

Key Features:

-

Odor: Extremely potent, foul (characteristic of isocyanides).[2][3]

-

Reactivity: Nucleophilic (C-atom) and Electrophilic (reacts with acid).

-

Electronic Profile: The meta-chloro group provides mild electron withdrawal, while the para-methyl group offers donation. This "push-pull" electronic effect stabilizes the isocyanide relative to unsubstituted phenyl isocyanide, though it remains sensitive to acid-catalyzed polymerization.

-

Safety & Handling: "The Stench Protocol"

CRITICAL WARNING: Isocyanides possess a repulsive odor detectable at parts-per-billion (ppb) levels. Improper handling can lead to facility-wide evacuations.

Containment Strategy

-

Ventilation: All operations must occur in a high-efficiency fume hood (>100 fpm face velocity).

-

Double-Gloving: Nitrile gloves are permeable to organic isocyanides over time. Use double-gloving and change immediately upon splashes.

-

Glassware: Do not remove contaminated glassware from the hood until quenched.

Quenching & Decontamination

Isocyanides are best destroyed by acid hydrolysis (to the amine) or oxidation.

-

Primary Quench (Glassware): Rinse all flasks with a 10% HCl/Methanol solution. This hydrolyzes the isocyanide back to the formamide/amine, destroying the odor.

-

Spill Control: Do not wipe. Cover with sand/vermiculite, then treat with dilute bleach (NaOCl).[1] Oxidation converts the isocyanide to the less volatile isocyanate, which eventually hydrolyzes to the urea.

Figure 1: Decision matrix for isocyanide decontamination and odor control.

Protocol A: The Ugi 4-Component Reaction (U-4CR)[8]

The Ugi reaction is the primary utility for this compound, generating an

Mechanistic Rationale

The reaction proceeds via the formation of a Schiff base (imine) between an amine and an aldehyde.[4] The isocyanide (3-Chloro-4-methylphenylisocyanide) then attacks the protonated imine, followed by the addition of the carboxylic acid and a Mumm rearrangement.

-

Why Methanol? Methanol (or TFE) is critical. It stabilizes the ionic intermediates and facilitates proton transfer. Aprotic solvents often stall the reaction at the imine stage.

-

Concentration: High concentration (1.0 M) favors the bimolecular steps and reduces reaction time.

Materials

-

Component A: 3-Chloro-4-methylphenylisocyanide (1.0 equiv)[5]

-

Component B: Benzaldehyde derivative (1.0 equiv)

-

Component C: Primary Amine (e.g., Benzylamine) (1.0 equiv)[1]

-

Component D: Carboxylic Acid (e.g., Benzoic acid) (1.0 equiv)[1]

-

Solvent: Methanol (anhydrous preferred, but not strictly required).[1]

Step-by-Step Procedure

-

Imine Formation: In a 20 mL scintillation vial containing a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) in Methanol (1.0 mL). Add the Amine (1.0 mmol).

-

Observation: Slight exotherm or color change indicates imine formation. Stir for 15 minutes.

-

-

Acid Addition: Add the Carboxylic Acid (1.0 mmol). Stir for 5 minutes.

-

Note: This protonates the imine, activating it for isocyanide attack.

-

-

Isocyanide Addition: Add 3-Chloro-4-methylphenylisocyanide (1.0 mmol) in one portion.

-

Safety: Perform this step quickly and recap the vial immediately to contain the odor.

-

-

Reaction: Stir at room temperature for 12–24 hours.

-

Monitoring: TLC (EtOAc/Hexane). The disappearance of the isocyanide spot (usually high Rf) and the specific odor is the best indicator of completion.

-

-

Work-up:

-

The product often precipitates from Methanol. If solid, filter and wash with cold MeOH.[1]

-

If soluble, concentrate in vacuo (in the hood!). Redissolve in EtOAc, wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4.

-

Data: Solvent Screening for U-4CR

Effect of solvent on the yield of the model reaction (3-Cl-4-Me-Ph-NC + Benzaldehyde + Benzylamine + Benzoic Acid).

| Solvent | Dielectric Constant ( | Time (h) | Yield (%) | Notes |

| Methanol (MeOH) | 33 | 12 | 88% | Standard. Product precipitates. |

| Trifluoroethanol (TFE) | 27 | 6 | 94% | H-bond donor accelerates imine activation. |

| Dichloromethane (DCM) | 8.9 | 24 | 45% | Slow. Requires Lewis Acid catalyst often. |

| Tetrahydrofuran (THF) | 7.5 | 36 | 30% | Poor conversion. |

Protocol B: The Passerini 3-Component Reaction (P-3CR)

Used when a secondary amide linkage is desired without the amine component. This reaction produces

Mechanistic Rationale

Unlike the Ugi reaction, the Passerini reaction is believed to proceed via a concerted non-ionic mechanism in non-polar solvents, or an ionic pathway in polar solvents.[1][7]

-

Optimization: For aromatic isocyanides like 3-Chloro-4-methylphenylisocyanide, Dichloromethane (DCM) is often superior to Methanol, as it minimizes side reactions (like solvolysis) and favors the concerted transition state.[1]

Step-by-Step Procedure

-

Reagent Mixing: In a round-bottom flask, combine the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol) in DCM (2.0 mL).

-

Addition: Add 3-Chloro-4-methylphenylisocyanide (1.0 mmol).

-

Reaction: Stir at ambient temperature for 18 hours.

-

Work-up: Wash the organic layer with sat. NaHCO3 (removes unreacted acid) and water. Dry and concentrate.

-

Purification: Flash chromatography (Silica gel).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this isocyanide.

Figure 2: Divergent synthetic pathways utilizing 3-Chloro-4-methylphenylisocyanide.

Analytical Characterization

To validate the integrity of the starting material and the final product, rely on Infrared (IR) Spectroscopy.

-

Starting Material (Isocyanide): Look for a sharp, distinct band at 2110–2140 cm⁻¹ .[1] This is the characteristic -N≡C stretch.

-

Product (Amide): The disappearance of the 2120 cm⁻¹ peak and the appearance of Amide I (1650–1690 cm⁻¹) and Amide II (1520–1560 cm⁻¹) bands confirm the consumption of the isocyanide and formation of the peptide bond.

References

-

Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link

-

Passerini, M. (1921).[4][6] Sopra gli isonitrili (I). Composto del p-isonitril-azobenzene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126–129.[1] (Foundational Reference for Passerini Reaction).

-

Organic Syntheses. (2004). Preparation of Isocyanides: Cyclohexyl Isocyanide.[8] Organic Syntheses, Coll.[1] Vol. 10, p.266.[1] (General safety and synthesis protocols). Link

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.[1] Link

-

Occupational Safety and Health Administration (OSHA). Isocyanates (and related compounds) Hazard Recognition. Link(Note: While focused on isocyanates, the ventilation and hygiene protocols apply strictly to isocyanide handling due to toxicity and odor).

Sources

- 1. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 2. Oregon Occupational Safety and Health : Isocyanates : State of Oregon [osha.oregon.gov]

- 3. reddit.com [reddit.com]

- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-4-methylphenylisocyanate | CAS#:51488-20-1 | Chemsrc [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Passerini Reaction [organic-chemistry.org]

- 8. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Handling and Storage of 3-Chloro-4-methylphenylisocyanide

Part 1: Introduction & Compound Identity

Executive Summary

3-Chloro-4-methylphenylisocyanide (also known as 3-Chloro-4-methylphenylisonitrile) is a highly reactive, electron-rich C1 building block used primarily in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions for the synthesis of peptidomimetics and heterocyclic scaffolds.[1][2][3][4][5][6]

CRITICAL DISTINCTION: Do not confuse this compound with its isomer, 3-Chloro-4-methylphenyl isocyanate (CAS 28479-22-3).[2] While both are toxic, the isocyanide (R-N≡C) possesses a distinct, notoriously vile odor (stench) and different reactivity profile compared to the isocyanate (R-N=C=O) . This protocol specifically addresses the isocyanide functionality.[7][8]

Physicochemical Profile

| Property | Description |

| Chemical Structure | Ar-N≡C (Isocyanide/Isonitrile group attached to 3-Cl-4-Me-Phenyl ring) |

| Appearance | Colorless to dark brown liquid (darkens upon oxidation/polymerization) |

| Odor | Extreme Stench .[2][9][10][11] Pungent, repulsive, and lingering. Detectable at ppb levels. |

| Solubility | Soluble in DCM, Chloroform, THF, Dioxane. Insoluble in water. |

| Reactivity | Sensitive to acid (polymerization/hydrolysis) and oxidation. |

| Toxicity | High .[8][12] Potentially fatal if inhaled or absorbed through skin. Mechanism involves cytochrome oxidase inhibition (similar to cyanides). |

Part 2: Safety & Hazard Assessment (E-E-A-T)[2]

The "Stench" Hazard

Isocyanides are among the most foul-smelling compounds in organic chemistry. The odor can cause nausea, headaches, and psychological distress to building occupants.

-

Containment: All handling must occur within a functioning fume hood (Face velocity > 100 fpm).

-

Double Containment: Transport vials/flasks inside a secondary, sealed jar containing activated charcoal or a wiper soaked in quenching solution.

Toxicology & PPE[1]

-

Inhalation: Vapors are toxic. Use a NIOSH-approved respirator with organic vapor cartridges if working outside a hood (Emergency only).[2]

-

Skin Contact: Rapid absorption.

-

Glove Protocol: Double-glove technique. Inner layer: Laminate film (Silver Shield) or heavy Nitrile (5 mil+). Outer layer: Standard Nitrile.

-

-

Eye Protection: Chemical splash goggles. Face shield recommended for transfers > 10 mL.

Part 3: Storage Protocols

Environmental Control

Isocyanides are thermodynamically unstable relative to nitriles and can polymerize or oxidize to isocyanates over time.

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen promotes oxidation to the isocyanate; moisture promotes hydrolysis.

-

Container:

-

Use Teflon-lined screw caps .[2] Do not use standard rubber septa for long-term storage, as isocyanides can diffuse through or degrade rubber.[2]

-

Seal the primary container with Parafilm.

-

Place the primary container inside a secondary containment jar (e.g., a wide-mouth glass jar) containing a layer of activated charcoal to adsorb fugitive odors.

-

Shelf-Life Monitoring[2]

-

Visual Check: Darkening of the liquid indicates polymerization or decomposition.

-

TLC/NMR Validation: Before critical reactions, verify purity. A shift in the IR stretch (Isocyanide: ~2130 cm⁻¹ vs. Isocyanate: ~2270 cm⁻¹) is a quick diagnostic.

Part 4: Handling & Synthesis Workflows

Transfer Protocol (The "Syringe-to-Syringe" Method)

To minimize odor release, avoid open pouring.[2]

-

Preparation: Place a "Stench Waste" beaker in the hood containing 10% Sulfuric Acid in Methanol (Quenching Solution).

-

Access: Open the storage vial only inside the hood.

-

Transfer: Use a gas-tight syringe with a long needle.

-

Insert needle through a septum if possible.

-

Draw up the required volume.

-

Immediately wipe the needle tip with a tissue soaked in the Quenching Solution before moving it to the reaction vessel.

-

-

Disposal: Immediately discharge the used syringe and needle into the Stench Waste beaker. Do not recap.

Decontamination & Quenching (The "Kill" Step)

Unlike isocyanates (which are quenched with water/amines), isocyanides require acidic hydrolysis to effectively destroy the odor and toxicity.

Mechanism:

Quenching Solution Recipe:

-

Solvent: Methanol or Ethanol (to solubilize the organic isocyanide).

-

Acid: Concentrated HCl or H2SO4 (add slowly to reach ~10% v/v).

-

Procedure: Soak all contaminated glassware, needles, and septa in this bath for at least 4 hours (overnight is preferred).

Visualization: Safe Handling Logic

Caption: Workflow for the safe transfer and immediate acidic decontamination of isocyanide residues.

Part 5: Emergency Procedures

Spills

Do NOT attempt to wipe up a spill with dry paper towels (this spreads the stench).

-

Evacuate: Clear the immediate area.

-

Isolate: Close the fume hood sash.

-

Neutralize:

-